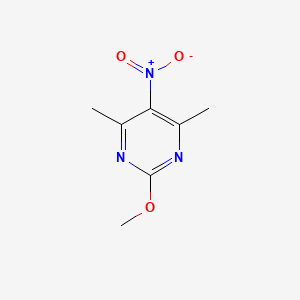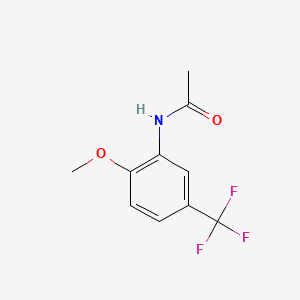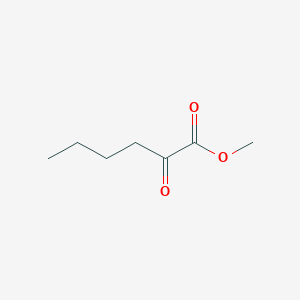
2-Methoxy-4,6-dimethyl-5-nitropyrimidine
Übersicht
Beschreibung
“2-Methoxy-4,6-dimethyl-5-nitropyrimidine” is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered aromatic heterocyclic compound that consists of nitrogen atoms. The compound has a molecular formula of C7H9N3O3 and a molecular weight of 183.165 Da .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-4,6-dimethyl-5-nitropyrimidine” consists of a pyrimidine ring substituted with methoxy, methyl, and nitro groups . The exact structure can be confirmed using spectroscopic techniques such as FT-IR, proton and carbon NMR spectroscopy, liquid chromatography/mass spectrometry, and elemental microanalysis .Physical And Chemical Properties Analysis
“2-Methoxy-4,6-dimethyl-5-nitropyrimidine” has a density of 1.3±0.1 g/cm3 . Its boiling point is 316.0±34.0 °C at 760 mmHg . The compound’s flash point is 144.9±25.7 °C .Wissenschaftliche Forschungsanwendungen
C7H9N3O3\text{C}_7\text{H}_9\text{N}_3\text{O}_3C7H9N3O3
, has a molecular weight of 183.165 g/mol and a density of approximately 1.3 g/cm³ .Photophysical Studies
Researchers investigate the photophysical properties of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine in various solvents. Its absorption bands provide insights into its behavior under different conditions, particularly in solvents like methanol .
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes .
Mode of Action
Pyrimidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biochemical pathways, including nucleic acid synthesis and signal transduction .
Pharmacokinetics
The compound has a predicted boiling point of 316.0±34.0 °C and a density of 1.269±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Pyrimidine derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
Eigenschaften
IUPAC Name |
2-methoxy-4,6-dimethyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4-6(10(11)12)5(2)9-7(8-4)13-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLDTEBEKUVBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-dimethyl-5-nitropyrimidine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)
![5-bromo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2399927.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)
amine](/img/structure/B2399934.png)
![2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399938.png)
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide](/img/structure/B2399939.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2399940.png)


![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2399945.png)